Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to the Chemical Properties and Reactivity of Succinamide
Introduction
Succinimide (B58015), with the chemical formula C₄H₅NO₂, is a cyclic imide derived from succinic acid.[1][2] Structurally, it is a pyrrolidine (B122466) ring with two carbonyl groups at the 2 and 5 positions (pyrrolidine-2,5-dione).[3] This white, crystalline solid serves as a crucial building block in organic synthesis and is a key structural motif in various biologically active compounds, including anticonvulsant drugs like ethosuximide (B1671622) and methsuximide.[1][2] Its unique chemical structure, featuring an acidic N-H proton and two electrophilic carbonyl carbons, imparts a versatile reactivity profile. This guide provides a comprehensive overview of the chemical properties and reactivity of succinamide, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The fundamental physical and chemical properties of succinamide are summarized below. These properties are essential for its handling, purification, and application in various chemical transformations.
| Property | Value | Source(s) |
| IUPAC Name | Pyrrolidine-2,5-dione | [1][3] |
| Molecular Formula | C₄H₅NO₂ | [1][3] |
| Molecular Weight | 99.09 g/mol | [2][3] |
| Appearance | White crystalline powder/solid | [1][2] |
| Melting Point | 125 to 127 °C (257 to 261 °F) | [1] |
| Boiling Point | 287 to 289 °C (549 to 552 °F) | [1] |
| Density | 1.41 g/cm³ | [1] |
| Solubility in water | 0.33 g/mL (Soluble in hot water) | [1][2] |
| Acidity (pKa) | 9.5 | [1] |
| CAS Number | 123-56-8 | [1] |
Reactivity and Key Chemical Transformations
The reactivity of succinimide is dominated by the properties of its cyclic imide functional group. The nitrogen proton is significantly acidic (pKa ≈ 9.5) due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting conjugate base.[1][4] The carbonyl carbons are electrophilic and susceptible to nucleophilic attack.
Hydrolysis
Succinimide can undergo hydrolysis under both acidic and basic conditions, leading to the opening of the imide ring.[5][6] This reaction is of particular importance in the context of bioconjugation chemistry, where maleimide-based linkers form succinimide thioethers that can hydrolyze.[7][8]
-
Base-Catalyzed Hydrolysis : In the presence of a base, such as hydroxide (B78521) ion (OH⁻), the electrophilic carbonyl carbon is attacked, leading to a tetrahedral intermediate. Subsequent ring-opening yields the corresponding succinamate (B1233452) salt.[9] Further hydrolysis under harsher conditions can convert the amide group to a carboxylate, yielding succinate (B1194679). The hydrolysis is a two-step process with succinamic acid as the intermediate.[9]
-
Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen is protonated, which activates the carbonyl carbon towards nucleophilic attack by water. This also results in ring-opening to form succinamic acid.
// Nodes
Succinimide [label="Succinimide\n(Pyrrolidine-2,5-dione)", fillcolor="#F1F3F4", fontcolor="#202124"];
BaseIntermediate [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
AcidIntermediate [label="Protonated Succinimide", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
SuccinamicAcid [label="Succinamic Acid / Succinamate", fillcolor="#34A853", fontcolor="#FFFFFF"];
SuccinicAcid [label="Succinic Acid / Succinate", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges for Base-Catalyzed Pathway
Succinimide -> BaseIntermediate [label="+ OH⁻\n(Nucleophilic Attack)", color="#4285F4"];
BaseIntermediate -> SuccinamicAcid [label="Ring Opening", color="#4285F4"];
// Edges for Acid-Catalyzed Pathway
Succinimide -> AcidIntermediate [label="+ H⁺\n(Protonation)", color="#EA4335"];
AcidIntermediate -> SuccinamicAcid [label="+ H₂O\n(Nucleophilic Attack,\nRing Opening)", color="#EA4335"];
// Further Hydrolysis
SuccinamicAcid -> SuccinicAcid [label="+ H₂O / H⁺ or OH⁻\n(Amide Hydrolysis)", color="#5F6368", style=dashed];
// Layout
{rank=same; BaseIntermediate; AcidIntermediate;}
}
Caption: Reaction pathways for the hydrolysis of succinimide.
Hofmann Rearrangement
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[10] When succinimide is treated with bromine and a strong base like sodium hydroxide, it undergoes a Hofmann rearrangement to produce β-alanine, an important amino acid.[4][11]
The mechanism proceeds through several key steps:
-
N-Bromination : The acidic N-H proton is abstracted by the base, and the resulting anion reacts with bromine to form an N-bromoimide.
-
Anion Formation : The second N-H proton (now on the N-bromoimide) is abstracted by a base.
-
Rearrangement : The crucial step involves the rearrangement where the alkyl group attached to a carbonyl carbon migrates to the nitrogen, displacing the bromide ion and forming an isocyanate intermediate.[10][12]
-
Hydrolysis and Decarboxylation : The isocyanate is then hydrolyzed by water to form a carbamic acid, which is unstable and spontaneously decarboxylates (loses CO₂) to yield the primary amine, β-alanine.[4][13]
// Nodes
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NBromo [label="N-Bromosuccinimide", fillcolor="#FBBC05", fontcolor="#202124"];
Anion [label="Bromoamide Anion", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Isocyanate [label="Acyl Isocyanate\nIntermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"];
CarbamicAcid [label="Carbamic Acid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
BetaAlanine [label="β-Alanine", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
Succinimide -> NBromo [label="+ Br₂ / OH⁻", color="#5F6368"];
NBromo -> Anion [label="+ OH⁻", color="#5F6368"];
Anion -> Isocyanate [label="Rearrangement\n(-Br⁻)", color="#EA4335"];
Isocyanate -> CarbamicAcid [label="+ H₂O\n(Hydrolysis)", color="#4285F4"];
CarbamicAcid -> BetaAlanine [label="Decarboxylation\n(-CO₂)", color="#34A853"];
}
Caption: Key intermediates in the Hofmann rearrangement of succinimide.
N-Halogenation
Succinimide is the precursor to important halogenating agents, N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS). These reagents are crystalline solids that are easier and safer to handle than gaseous or liquid halogens like Br₂ and Cl₂.[14] They are synthesized by treating succinimide with the corresponding halogen in the presence of a base. NBS is widely used for allylic and benzylic brominations under radical conditions (Wohl-Ziegler reaction) and as a source of electrophilic bromine for reactions like bromohydrin formation.[14][15]
Reactions with Aldehydes and Ketones
While primary amines react with aldehydes and ketones to form imines (Schiff bases), the reactivity of the N-H group in succinimide is different.[16] However, N-substituted succinimide derivatives are valuable synthons. For instance, N-substituted itaconimides can react with aromatic aldehydes in the presence of an N-heterocyclic carbene (NHC) catalyst via a Stetter reaction to produce valuable succinimide derivatives containing 1,4-dicarbonyl scaffolds.[17][18]
Experimental Protocols
Protocol 1: Synthesis of Succinimide
This protocol is adapted from Organic Syntheses, a reliable source for checked experimental procedures.[19] The method involves the thermal decomposition of ammonium (B1175870) succinate, which is formed in situ.
Materials:
-
Succinic acid (236 g, 2 moles)
-
28% Aqueous ammonia (B1221849) (270 cc, 4 moles)
-
1-L distilling flask with a long, wide side arm (≥10 mm internal diameter)
-
500-cc receiving flask (water-cooled)
-
95% Ethyl alcohol
Procedure:
-
Place 236 g of succinic acid into the 1-L distilling flask.
-
Slowly add 270 cc of 28% aqueous ammonia with cooling and shaking. Most of the acid will dissolve.
-
Set up the apparatus for downward distillation with the receiving flask attached to the side arm.
-
Heat the flask gently. The vapor temperature will rise to 100°C, and approximately 200 cc of water will distill off.
-
Increase the heating. The ammonium succinate will begin to decompose, evolving ammonia.
-
Collect an intermediate fraction as the vapor temperature rises from 102°C to 275°C.
-
Change the receiver and collect the crude succinimide product that distills over between 275°C and 289°C. The product will solidify in the receiver.
-
Combine all crude product fractions and recrystallize from 95% ethyl alcohol (using approximately 1 cc of solvent per gram of product).
-
Chill the mixture to 0°C for several hours to maximize crystallization.
-
Filter the crystals, wash with a small amount of cold alcohol, and dry. The expected yield is 163–164 g (82–83%).
// Nodes
Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Mix [label="1. Mix Succinic Acid\nand Aqueous Ammonia", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Distill_H2O [label="2. Heat Gently\nto Distill Water", fillcolor="#FBBC05", fontcolor="#202124"];
Decompose [label="3. Increase Heat\nto Decompose Salt", fillcolor="#FBBC05", fontcolor="#202124"];
Collect [label="4. Collect Product\n(275-289°C)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Recrystallize [label="5. Recrystallize from\n95% Ethanol", fillcolor="#34A853", fontcolor="#FFFFFF"];
End [label="End\n(Pure Succinimide)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
Start -> Mix [color="#5F6368"];
Mix -> Distill_H2O [color="#5F6368"];
Distill_H2O -> Decompose [color="#5F6368"];
Decompose -> Collect [color="#5F6368"];
Collect -> Recrystallize [color="#5F6368"];
Recrystallize -> End [color="#5F6368"];
}
Caption: Experimental workflow for the laboratory synthesis of succinimide.
Protocol 2: Synthesis of N-Substituted Succinimides
This general one-pot procedure is for synthesizing N-aryl or N-acyl succinimides from succinic anhydride (B1165640) and a primary amine or hydrazide, respectively.[20]
Materials:
-
Succinic anhydride (10 mmol)
-
Aromatic amine or hydrazide (10 mmol)
-
Tetrachloromethane (TCM) (50 mL)
-
Polyphosphate ester (PPE) (1-5 g)
-
Saturated NaHCO₃ solution
-
Anhydrous Na₂SO₄
-
Methanol (B129727)
Procedure:
-
Add the amine or hydrazide (10 mmol) to a refluxing solution of succinic anhydride (10 mmol) in 50 mL of TCM.
-
Reflux the resulting mixture for 6 hours to form the intermediate amido acid.
-
Add polyphosphate ester (PPE) to the mixture and continue to reflux for another 6 hours to facilitate the cyclodehydration.
-
After cooling, treat the reaction mixture with 35 mL of hot saturated NaHCO₃ solution.
-
Separate the organic layer and dry it with anhydrous Na₂SO₄.
-
Remove the TCM solvent on a rotary evaporator.
-
Wash the resulting precipitate with 30 mL of hot methanol to afford the purified N-substituted succinimide.
Conclusion
Succinimide is a versatile and reactive molecule with significant applications in organic synthesis and medicinal chemistry. Its properties are defined by the cyclic imide structure, which allows for a range of transformations including ring-opening hydrolysis, N-halogenation for the preparation of key synthetic reagents, and the Hofmann rearrangement to produce valuable amino acids. A thorough understanding of its chemical properties and reactivity is fundamental for professionals engaged in chemical research and the development of new therapeutics.
References